![molecular formula C14H13NO3 B186154 N-(4-hydroxyphenyl)-2-methoxybenzamide CAS No. 54090-25-4](/img/structure/B186154.png)
N-(4-hydroxyphenyl)-2-methoxybenzamide
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Overview
Description
“N-(4-hydroxyphenyl)-2-methoxybenzamide” is a chemical compound. It is listed in the Sigma-Aldrich catalog with a linear formula of C14H13NO3 and a molecular weight of 243.265 .
Molecular Structure Analysis
The molecular structure of “N-(4-hydroxyphenyl)-2-methoxybenzamide” can be represented by the linear formula C14H13NO3 . More detailed structural information might be available in specialized chemical databases or scientific literature.Scientific Research Applications
Modeling Intermolecular Interactions and Molecular Structure
The compound N-(4-hydroxyphenyl)-2-methoxybenzamide and its derivatives have been a subject of structural analysis to understand their molecular interactions. For instance, studies have used X-ray diffraction and Density Functional Theory (DFT) calculations to analyze the molecular structure, focusing on aspects like bond lengths, bond angles, and dihedral angles. Such analyses help in understanding the influence of intermolecular interactions on the molecular geometry of these compounds (Karabulut et al., 2014).
Applications in Biosensing
Development of High-Sensitive Biosensors
N-(4-hydroxyphenyl)-2-methoxybenzamide has been used in the development of biosensors. For instance, a study highlights the creation of a novel modified carbon paste electrode incorporating this compound for the electrocatalytic determination of biomolecules like glutathione, showcasing its potential in biosensing technologies (Karimi-Maleh et al., 2014).
Electrochemical Properties and Antioxidant Activity
Electrochemical Oxidation and Antioxidant Activity
Derivatives of N-(4-hydroxyphenyl)-2-methoxybenzamide have been studied for their electrochemical properties and potential antioxidant activity. Research has delved into the electrochemical oxidation mechanisms of these compounds, which is crucial for understanding their capacity as antioxidants (Jovanović et al., 2020).
Antiviral and Antimicrobial Applications
Antiviral and Antimicrobial Potential
N-phenylbenzamide derivatives, including those similar to N-(4-hydroxyphenyl)-2-methoxybenzamide, have shown promising results as inhibitors against viruses such as the Enterovirus 71, suggesting their potential application in antiviral drug development (Ji et al., 2013). Furthermore, certain benzamide derivatives have exhibited significant antimicrobial activity, hinting at their potential in treating bacterial and fungal infections (Desai et al., 2013).
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-2-methoxybenzamide, also known as Fenretinide , is a synthetic retinoid derivative . Its primary targets are various human cancer cell lines . Fenretinide acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide can cause the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis . This suggests that Fenretinide may affect pathways related to oxidative stress and cell death .
Pharmacokinetics
It is known that fenretinide selectively accumulates in breast tissue , which suggests that it may have good bioavailability in this tissue. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fenretinide .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth and the induction of apoptosis in various human cancer cell lines . This can lead to the prevention or slowing of tumor growth .
Action Environment
The efficacy and stability of Fenretinide can be influenced by various environmental factors. For example, the pH and composition of the growth medium can affect the stability and activity of Fenretinide . Additionally, the presence of certain metabolites or other compounds in the environment can potentially interact with Fenretinide and affect its action .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXWBLKTWRVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361081 |
Source
|
Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-methoxybenzamide | |
CAS RN |
54090-25-4 |
Source
|
Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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